Synthetic Accessibility: 3-Step Ru-Catalyzed Route Achieves 27.3% Overall Yield vs. Prior 6-Step 22% Yield Protocol
Two validated total synthesis routes exist for 6,8-dimethoxy-1,3-dimethylisoquinoline, offering procurement optionality. The original Kaufman 2018 route proceeds in 6 steps from phloroacetophenone with a 22% overall yield, employing a Stille-type allylation and microwave-assisted 6π-azaelectrocyclization [1]. The improved Fonzo 2019 route employs a ruthenium-catalyzed C–H activation/alkenylation strategy and completes the synthesis in only 3 steps with a 27.3% overall yield—a 5.3 percentage-point absolute yield increase and a 50% reduction in step count [2]. For comparison, the total synthesis of the fully elaborated naphthylisoquinoline dioncophylline C requires substantially longer synthetic sequences (typically >10 steps) and often proceeds with lower overall yields, reflecting the increased complexity introduced by the biaryl axis and naphthyl moiety [3].
| Evidence Dimension | Total synthesis step count and overall yield |
|---|---|
| Target Compound Data | 3 steps, 27.3% overall yield (Fonzo 2019 route); 6 steps, 22% overall yield (Kaufman 2018 route) |
| Comparator Or Baseline | Typical NIQ alkaloid total synthesis: >10 steps (e.g., dioncophylline C); no single consensus yield due to structural diversity [3] |
| Quantified Difference | 3 vs. 6 steps (50% step reduction between the two routes for the target compound); 27.3% vs. 22% yield improvement; contrasted with >10 steps for full NIQ alkaloids |
| Conditions | Synthetic chemistry—both routes start from commercially available phloroacetophenone or 2,4-dimethoxyacetophenone |
Why This Matters
The dramatically shorter synthetic route and improved yield directly translate to lower procurement costs and faster delivery timelines compared to both the original synthesis and to any fully elaborated NIQ alkaloid, making this compound the economically rational choice for core-scaffold SAR studies.
- [1] Cortés, I.; Borini Etichetti, C.M.; Girardini, J.E.; Kaufman, T.S.; Bracca, A.B.J. Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius: A 6π-Azaelectrocyclization Approach. Synthesis 2019, 51, 433–440. DOI: 10.1055/s-0037-1610276 View Source
- [2] Fonzo, S.; Vargas, D.F.; Kaufman, T.S. A Ruthenium-Catalyzed C–H Activation Strategy as an Efficient Shortcut in the Total Synthesis of 6,8-Dimethoxy-1,3-dimethylisoquinoline. Synthesis 2019, 51, 3908–3914. DOI: 10.1055/s-0037-1610724 View Source
- [3] Bringmann, G.; Pokorny, F. The Naphthylisoquinoline Alkaloids. In The Alkaloids: Chemistry and Biology; Cordell, G.A., Ed.; Academic Press, 1995; Vol. 46, pp 127–271. DOI: 10.1016/S0099-9598(08)60117-0 View Source
